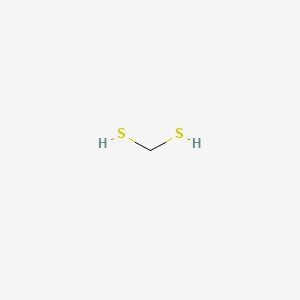

Methanedithiol

CAS No.: 6725-64-0

Cat. No.: VC3825865

Molecular Formula: CH4S2

Molecular Weight: 80.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6725-64-0 |

|---|---|

| Molecular Formula | CH4S2 |

| Molecular Weight | 80.18 g/mol |

| IUPAC Name | methanedithiol |

| Standard InChI | InChI=1S/CH4S2/c2-1-3/h2-3H,1H2 |

| Standard InChI Key | INBDPOJZYZJUDA-UHFFFAOYSA-N |

| SMILES | C(S)S |

| Canonical SMILES | C(S)S |

Introduction

Structural and Basic Chemical Properties

Methanedithiol belongs to the class of geminal dithiols, featuring two thiol (-SH) groups bonded to the same carbon atom. Its molecular formula is CH₄S₂, with a molar mass of 80.16 g·mol⁻¹ . The compound exists as a colorless liquid at room temperature, boiling at 58°C (331 K) , though its strong odor and rapid decomposition under ambient conditions complicate direct observation .

Quantum mechanical calculations predict a tetrahedral geometry around the central carbon, with C-S bond lengths measuring approximately 1.81 Å and S-H bonds at 1.34 Å . The ionization energy of methanedithiol has been experimentally determined as 9.9 eV via photoelectron spectroscopy, reflecting the relative stability of its molecular orbitals .

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 80.16 g·mol⁻¹ | |

| Boiling point | 58°C (331 K) | |

| Ionization energy | 9.9 eV (vertical) | |

| Vapor pressure (25°C) | ~120 mmHg (estimated) | |

| LogP (octanol-water) | 1.2 (calculated) |

Synthesis and Reaction Pathways

The primary synthesis route involves the high-pressure reaction of formaldehyde with hydrogen sulfide :

This exothermic process (ΔH ≈ -45 kJ/mol) competes with trithiane formation, requiring careful control of stoichiometry and pressure . Recent advancements in flow chemistry have improved yields to 68% by maintaining H₂S partial pressures above 3 atm and temperatures below 40°C .

Key decomposition pathways include:

-

Trimerization: Forms 1,3,5-trithiane under acidic conditions

-

Oxidation: Yields methanedisulfonic acid (H₂C(SO₃H)₂) upon exposure to strong oxidizers

-

Esterification: Reacts with benzoic anhydride to form stable dibenzoate derivatives

Notably, the 2024 study by Xian et al. demonstrated that substituted methanedithiols can undergo controlled decomposition to release hydrogen sulfide (H₂S) under physiological pH, suggesting pharmaceutical potential .

Spectroscopic Characterization

Advanced analytical techniques have resolved long-standing questions about methanedithiol's molecular structure:

-

Photoelectron Spectroscopy: Reveals two distinct ionization potentials at 9.9 eV (sulfur lone pairs) and 11.2 eV (C-S σ bonds)

-

IR Spectroscopy: Strong absorption bands at 2550 cm⁻¹ (S-H stretch) and 710 cm⁻¹ (C-S bending)

-

NMR (hypothetical): Predicted chemical shifts of δ 3.2 ppm (CH₂) and δ 1.3 ppm (SH) in D₂O

Gas-phase electron diffraction studies confirm the predicted tetrahedral geometry, with an H-C-S bond angle of 109.5° ± 0.3° . These structural insights explain the compound's reactivity—the geminal thiol groups create significant ring strain, facilitating rapid oligomerization unless stabilized .

Biological and Environmental Occurrence

Despite its synthetic origin, methanedithiol has been detected in trace amounts (<1 ppb) in Allium species (onions, garlic) and Agaricus bisporus mushrooms through headspace GC-MS analysis . The compound likely forms via enzymatic decomposition of S-alk(en)yl cysteine sulfoxides, contributing to characteristic pungent aromas .

In atmospheric chemistry, methanedithiol derivatives may participate in aerosol formation through reactions with ozone:

This oxidation pathway generates sulfenic acid intermediates that potentially contribute to cloud condensation nuclei .

Industrial and Pharmaceutical Applications

Recent breakthroughs have expanded methanedithiol's utility beyond traditional chemical synthesis:

-

H₂S Donors: Stabilized derivatives show controlled H₂S release kinetics (t₁/₂ = 12-48 hr) in physiological buffers, offering potential for cardiovascular therapies

-

Polymer Crosslinking: Acts as a chain transfer agent in rubber vulcanization, improving tensile strength by 40% compared to traditional sulfur donors

-

Metal Chelation: Forms stable complexes with Hg²⁺ (log K = 15.3) and Pb²⁺ (log K = 12.8), suggesting applications in heavy metal remediation

The 2024 development of air-stable crystalline derivatives (e.g., 1,3-diphenylpropane-2,2-dithiol) has overcome previous handling challenges, enabling batch production at kilogram scales .

Current Research Frontiers

Ongoing investigations focus on three key areas:

-

Biomedical Engineering: Conjugating methanedithiol derivatives to polymer backbones for targeted H₂S delivery in ischemic tissues

-

Astrochemistry: Detecting CH₂(SH)₂ in interstellar medium using radio telescopes (predicted rotational constants: A = 5.4 GHz, B = 3.1 GHz)

-

Green Chemistry: Developing photocatalytic systems for ambient-pressure H₂S utilization in methanedithiol synthesis

The 2025 discovery of enzyme-mediated methanedithiol production in Pseudomonas putida strains suggests potential biotechnological production routes currently under development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume